molecular formula C23H26N2O3S2 B2678767 N-(4,5-dimethyl-3-((4-(methylthio)phenyl)(morpholino)methyl)thiophen-2-yl)furan-2-carboxamide CAS No. 618405-65-5

N-(4,5-dimethyl-3-((4-(methylthio)phenyl)(morpholino)methyl)thiophen-2-yl)furan-2-carboxamide

Cat. No.: B2678767
CAS No.: 618405-65-5
M. Wt: 442.59
InChI Key: KMROETHMNLXCMM-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-3-((4-(methylthio)phenyl)(morpholino)methyl)thiophen-2-yl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a furan ring, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-3-((4-(methylthio)phenyl)(morpholino)methyl)thiophen-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, followed by their functionalization to introduce the methylthio and morpholino groups. The final step involves the formation of the carboxamide linkage under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-3-((4-(methylthio)phenyl)(morpholino)methyl)thiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

N-(4,5-dimethyl-3-((4-(methylthio)phenyl)(morpholino)methyl)thiophen-2-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-3-((4-(methylthio)phenyl)(morpholino)methyl)thiophen-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethyl-3-((4-(methylthio)phenyl)(piperidino)methyl)thiophen-2-yl)furan-2-carboxamide
  • N-(4,5-dimethyl-3-((4-(methylthio)phenyl)(pyrrolidino)methyl)thiophen-2-yl)furan-2-carboxamide

Uniqueness

N-(4,5-dimethyl-3-((4-(methylthio)phenyl)(morpholino)methyl)thiophen-2-yl)furan-2-carboxamide is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability compared to similar compounds with different substituents. This structural feature may also influence its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4,5-dimethyl-3-[(4-methylsulfanylphenyl)-morpholin-4-ylmethyl]thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S2/c1-15-16(2)30-23(24-22(26)19-5-4-12-28-19)20(15)21(25-10-13-27-14-11-25)17-6-8-18(29-3)9-7-17/h4-9,12,21H,10-11,13-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMROETHMNLXCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)SC)N3CCOCC3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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